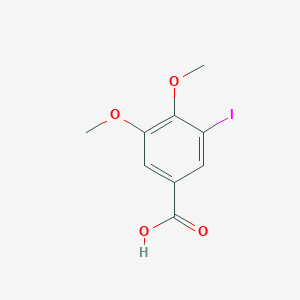

3-Iodo-4,5-dimethoxybenzoic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids in Synthetic Methodologies

Halogenated aromatic carboxylic acids are a cornerstone of modern synthetic chemistry, prized for their dual reactivity. The carboxylic acid group provides a handle for a multitude of transformations, such as esterification and amidation, while the halogen atom serves as a key reactive site, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Aryl halides are fundamental motifs in synthetic chemistry, playing a crucial role in metal-mediated cross-coupling reactions. princeton.edu These reactions, often catalyzed by transition metals like palladium, allow for the precise joining of two different molecular fragments. youtube.com The carbon-halogen bond in these compounds can be selectively activated, enabling a wide range of coupling partners to be introduced onto the aromatic ring. Among the halogens, iodine is particularly favored in many contexts. The carbon-iodine bond is weaker than the corresponding bonds to bromine or chlorine, which often translates to higher reactivity and milder reaction conditions in processes like Suzuki, Sonogashira, and Heck couplings. nih.govorganic-chemistry.org

Furthermore, the development of decarboxylative halogenation methods has expanded the utility of aromatic carboxylic acids, allowing them to be converted directly into aryl halides. princeton.eduprinceton.edu This provides a strategic advantage, as carboxylic acids are often more readily available or can be installed with greater positional control than a halogen atom. The ability to asymmetrically synthesize halogenated compounds from carboxylic acids has further broadened the scope of these building blocks, enabling the creation of chiral molecules, which are of paramount importance in the pharmaceutical industry. eurekalert.org

Contextualization of Dimethoxybenzoic Acid Scaffolds as Synthetic Intermediates

The dimethoxybenzoic acid framework is a recurring structural motif in a vast array of biologically active compounds and functional materials. The methoxy (B1213986) groups (-OCH₃) are electron-donating, which can influence the reactivity of the aromatic ring and the properties of the final molecule. They can also participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

For instance, the 2,4-dimethoxybenzoic acid scaffold has been investigated for its potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Derivatives of dimethoxybenzoic acids are also explored in medicinal chemistry for the development of new drugs. ontosight.ai The 5,6-dimethoxy substitution pattern, which is present in the title compound, is found in various natural products and has been identified as an important feature in the design of enzyme inhibitors, such as those targeting acetylcholinesterase for the potential treatment of Alzheimer's disease. nih.gov

The synthesis of various dimethoxybenzoic acid derivatives is a well-established area of research. For example, 3,4-dimethoxybenzoic acid (veratric acid) can be prepared from veratraldehyde and subsequently converted to its methyl ester. google.comchemicalbook.com The precise positioning of the methoxy groups on the benzoic acid ring allows for fine-tuning of the electronic and steric environment, making these compounds highly valuable as intermediates in multi-step syntheses.

Overview of 3-Iodo-4,5-dimethoxybenzoic Acid as a Model Compound for Research Investigation

This compound stands at the intersection of the two aforementioned classes of compounds, combining the reactivity of an aryl iodide with the structural features of a dimethoxybenzoic acid. This unique combination makes it a highly valuable and versatile building block in organic synthesis. The iodine atom at the 3-position provides a reactive handle for cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this specific location. nih.govorganic-chemistry.orgacs.org

The 4,5-dimethoxy substitution pattern, meanwhile, not only influences the electronic properties of the aromatic ring but also provides a scaffold that is pre-functionalized for the synthesis of more complex molecules. This is particularly relevant in the synthesis of natural products and pharmaceutical agents where this substitution pattern is a key pharmacophore.

Research has demonstrated the utility of related iodinated benzoic acid derivatives in various synthetic transformations. For example, the iodination of 3,4,5-trimethoxybenzoic acid has been studied to produce 2-iodo-3,4,5-trimethoxybenzoic acid, highlighting the interest in preparing such multifunctional building blocks. researchgate.net While the synthesis of 3-iodo-4-methylbenzoic acid involves different starting materials, the principles of introducing an iodine atom onto a substituted benzoic acid ring are broadly applicable. guidechem.com The presence of both the iodo and carboxylic acid groups on the same molecule allows for sequential or orthogonal functionalization, providing a powerful strategy for the efficient construction of complex target structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKITVMTSMYARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282300 | |

| Record name | 3-iodo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-22-4 | |

| Record name | NSC25376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-iodo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 3 Iodo 4,5 Dimethoxybenzoic Acid

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 3-Iodo-4,5-dimethoxybenzoic acid. The expected vibrational modes are inferred from the characteristic frequencies of its constituent parts: a carboxylic acid, two methoxy (B1213986) groups, and an iodinated aromatic ring.

Key functional group vibrations would be anticipated in the following regions:

Carboxylic Acid Group (-COOH): A broad O-H stretching band is expected in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, generally located between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. The C-O stretching and O-H bending vibrations are also expected in the fingerprint region (1400-1440 cm⁻¹ and 920 cm⁻¹, respectively).

Methoxy Groups (-OCH₃): The C-H stretching vibrations of the methyl groups are anticipated around 2950-2850 cm⁻¹. The characteristic asymmetric and symmetric C-O-C stretching of the aryl ether linkage would produce strong bands around 1260 cm⁻¹ and 1030 cm⁻¹, respectively.

Aromatic Ring (C₆H₂): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the C-H out-of-plane bending vibrations, which are expected in the 800-900 cm⁻¹ range.

Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected to produce a weak to medium intensity band in the far-infrared region, typically between 480 and 610 cm⁻¹.

While specific experimental spectra for this exact compound are not widely published, data from related molecules such as 3,4-dimethoxybenzoic acid and other iodinated benzoic acids support these assignments. nist.govnih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Methoxy | C-H Stretch | 2850-2950 | Medium |

| Aryl Ether | Asymmetric C-O-C Stretch | ~1260 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

| Aromatic C-I | C-I Stretch | 480-610 | Medium-Weak |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the molecular skeleton.

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the two distinct methoxy groups.

Aromatic Protons: The protons at positions C-2 and C-6 of the benzene ring are in different chemical environments. The proton at C-2 is ortho to the iodine and the carboxylic acid group, while the proton at C-6 is ortho to a methoxy group. Due to the deshielding effects of the adjacent electron-withdrawing iodine and carboxyl groups, the C-2 proton is expected to appear further downfield compared to the C-6 proton. They would appear as two distinct doublets due to ortho-coupling, though the coupling constant would be small.

Methoxy Protons: The two methoxy groups at C-4 and C-5 are not equivalent and should give rise to two separate singlets. Each singlet would integrate to three protons. Their exact chemical shifts would be around 3.8-4.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (Position 2) | ~7.7 - 7.9 | d | 1H |

| Ar-H (Position 6) | ~7.3 - 7.5 | d | 1H |

| -OCH₃ (Position 4 or 5) | ~3.9 | s | 3H |

| -OCH₃ (Position 5 or 4) | ~3.8 | s | 3H |

| -COOH | >10 | s (broad) | 1H |

The ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Carboxyl Carbon: The C=O carbon of the carboxylic acid is the most deshielded, appearing significantly downfield, typically in the range of 165-170 ppm.

Aromatic Carbons: The six aromatic carbons will have varied chemical shifts. The carbons bonded to the electron-donating methoxy groups (C-4, C-5) will be shifted upfield compared to standard benzene, while the carbon bonded to the carboxyl group (C-1) and the carbon bonded to the iodine (C-3) will be shifted downfield. The C-I bond has a strong shielding effect, causing the C-3 signal to appear far upfield, often around 90-100 ppm. The two carbons bearing protons (C-2, C-6) will appear in the typical aromatic region (110-130 ppm).

Methoxy Carbons: The two methoxy carbons will appear upfield, generally between 55 and 65 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| C-4/C-5 (C-O) | ~150-153 |

| C-1 (C-COOH) | ~125-130 |

| C-2/C-6 (C-H) | ~110-125 |

| C-3 (C-I) | ~95 |

| -OCH₃ | ~56 |

While one-dimensional NMR provides chemical shift data, 2D NMR experiments are essential to unambiguously piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. A cross-peak between the two aromatic proton signals would confirm their ortho relationship (H-2 and H-6 are not adjacent, so no COSY cross-peak is expected between them; this was an error in initial thought, the protons are at C2 and C6, they are not adjacent). The two aromatic protons are at C2 and C6, they are meta to each other and would show a small ⁴J coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methoxy proton signals to the methoxy carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for mapping longer-range connectivity (2-3 bonds). Key expected correlations would include:

The C-6 proton showing a correlation to the C-1 (carboxyl-bearing) and C-5 (methoxy-bearing) carbons.

The C-2 proton showing a correlation to the C-1 (carboxyl-bearing) and C-3 (iodine-bearing) carbons.

The methoxy protons showing correlations to the carbons they are attached to (C-4 and C-5). These correlations are vital for confirming the 1,3,4,5-substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Molecular Formula Confirmation: The molecular formula for this compound is C₉H₉IO₄. The calculated monoisotopic mass is 307.95456 Da. uni.lu HRMS would be able to confirm this mass to within a few parts per million, ruling out other potential elemental compositions. Predicted m/z values for common adducts are listed in the table below. uni.lu

Table 4: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 308.96184 |

| [M+Na]⁺ | 330.94378 |

| [M-H]⁻ | 306.94728 |

Fragmentation Analysis: Electron Ionization (EI) or tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The molecular ion (M⁺·) at m/z ≈ 308 would be the parent peak. Likely fragmentation pathways include:

Loss of a methyl radical (·CH₃) from a methoxy group to give an [M-15]⁺ ion.

Loss of a formyl radical (·CHO) or formaldehyde (B43269) (CH₂O).

Loss of the carboxyl group (·COOH) to give an [M-45]⁺ ion.

Loss of the iodine atom (·I) to give an [M-127]⁺ ion, which would be a significant peak.

Cleavage of the C-O bond of the ether, leading to loss of ·OCH₃.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing (Inferred from related iodinated benzoic acids)

Molecular Conformation: The carboxylic acid group is likely to be nearly coplanar with the benzene ring to maximize conjugation. The methoxy groups may be slightly twisted out of the plane of the ring to minimize steric hindrance with adjacent substituents.

Computational Chemistry and Quantum Mechanical Investigations of 3 Iodo 4,5 Dimethoxybenzoic Acid

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds, such as those of the methoxy (B1213986) and carboxylic acid groups, allows 3-Iodo-4,5-dimethoxybenzoic acid to exist in various conformations. Conformational analysis, often performed using computational methods, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape can influence its interactions and properties.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum mechanical calculations are instrumental in predicting the spectroscopic properties of this compound, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum mechanical methods, including DFT, has become a common practice for structural elucidation. nih.gov By calculating the magnetic shielding around each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can help in assigning the signals in an experimental spectrum and can be particularly useful in distinguishing between different isomers or conformers. nih.govnih.gov

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculated frequencies help in assigning the various vibrational modes of the molecule, such as the stretching and bending of its bonds.

Below is a table of predicted spectroscopic data based on computational models.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Specific values depend on the computational method and basis set used. |

| ¹³C NMR Chemical Shift (ppm) | Specific values depend on the computational method and basis set used. |

| Key IR Vibrational Frequencies (cm⁻¹) | C=O stretch, O-H stretch, C-I stretch, C-O stretch |

Analysis of Non-Covalent Interactions, Including Halogen Bonding and Intramolecular Hydrogen Bonding

Non-covalent interactions play a critical role in the structure, stability, and function of molecules. In this compound, two key types of non-covalent interactions are of particular interest:

Halogen Bonding: The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a Lewis base. beilstein-journals.orgnih.gov Computational studies can map the electrostatic potential on the surface of the molecule to identify this electrophilic region, often referred to as a "σ-hole," and predict the strength and directionality of potential halogen bonds. nih.gov This interaction can be significant in the solid state, influencing how the molecules pack together in a crystal lattice. nih.gov

Intramolecular Hydrogen Bonding: The presence of the carboxylic acid group and the adjacent methoxy group creates the possibility for an intramolecular hydrogen bond between the carboxylic hydrogen and the oxygen of the methoxy group. Computational analysis can determine the presence and strength of such an interaction by examining the geometry and electron density between the involved atoms.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Stability Assessments

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity and kinetic stability.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile.

The HOMO-LUMO energy gap is a key indicator of molecular stability. A larger gap generally implies higher stability and lower chemical reactivity. DFT calculations are commonly used to determine the energies and shapes of the HOMO and LUMO for molecules like this compound, providing valuable insights into its potential chemical reactions. nih.gov

The table below summarizes the key parameters derived from FMO theory.

| Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

Chemical Reactivity and Derivatization Strategies for 3 Iodo 4,5 Dimethoxybenzoic Acid

Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 3-iodo-4,5-dimethoxybenzoic acid towards substitution is influenced by the electronic nature of its substituents. The two methoxy (B1213986) groups are strong electron-donating groups, while the iodine atom and the carboxylic acid group are electron-withdrawing.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex).

In the case of this compound, the potential for SNAr is generally low. The two methoxy groups are powerful electron-donating groups, which increase the electron density of the aromatic ring and thus deactivate it towards nucleophilic attack. Furthermore, there are no strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the iodine atom (the potential leaving group) to provide the necessary stabilization for the Meisenheimer complex. Therefore, forcing conditions, such as high temperatures and highly reactive nucleophiles, would likely be required to effect any nucleophilic aromatic substitution, with a high probability of competing side reactions.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The regiochemical outcome of such a reaction on this compound is determined by the directing effects of the existing substituents.

Methoxy groups (-OCH₃): These are strongly activating, ortho-, para-directing groups.

Iodo group (-I): This is a deactivating, yet ortho-, para-directing group.

Carboxylic acid group (-COOH): This is a deactivating, meta-directing group.

The positions available for substitution are C2 and C6. The directing effects of the substituents are as follows:

The C4-methoxy group directs ortho to C3 (occupied) and C5 (occupied).

The C5-methoxy group directs ortho to C4 (occupied) and C6.

The C3-iodo group directs ortho to C2 and C4 (occupied).

The C1-carboxylic acid group directs meta to C3 (occupied) and C5 (occupied).

Considering these effects, the most likely position for electrophilic attack is the C6 position. This position is activated by the C5-methoxy group (ortho) and not significantly deactivated by the other groups in comparison to the C2 position, which is ortho to both the deactivating iodo and carboxylic acid groups. Studies on the iodination of similar substrates like 3,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid show that substitution occurs at the positions activated by the methoxy groups. researchgate.net For instance, iodination of 3,4,5-trimethoxybenzoic acid has been shown to yield the 2-iodo derivative, highlighting the powerful directing effect of the methoxy groups. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to -I (deactivating), Ortho to -COOH (deactivating) | Low |

| C6 | Ortho to C5-OCH₃ (activating), Meta to C4-OCH₃, Para to -I (deactivating) | High |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups.

Esterification and Amidation Reactions

This compound can be converted to its corresponding esters and amides through standard synthetic protocols.

Esterification: The formation of esters can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an alcohol. For example, a related compound, 3-iodo-4-methoxybenzoic acid, has been converted to its methyl ester, which then participates in further reactions like Suzuki cross-coupling. researchgate.net

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, conversion to the acyl chloride followed by reaction with an amine provides the corresponding amide.

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF) will reduce the carboxylic acid to the corresponding benzyl (B1604629) alcohol, 3-iodo-4,5-dimethoxybenzyl alcohol.

Reduction to Aldehyde: The reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. A common strategy involves the conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction. For instance, the carboxylic acid can be converted to its acyl chloride, which can then be reduced to the aldehyde using a poisoned catalyst in a Rosenmund reduction. Another approach is to form an amide (a Weinreb amide) which can then be treated with a hydride reagent to furnish the aldehyde.

Reactions at the Iodine Atom (e.g., Cross-Coupling Reactions, Halogen-Metal Exchange)

The carbon-iodine bond is the most reactive site for many important carbon-carbon and carbon-heteroatom bond-forming reactions, making the iodo group an excellent synthetic handle.

Cross-Coupling Reactions

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) catalysts. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This is a powerful method for forming biaryl compounds. For instance, the methyl ester of 3-iodo-4-methoxybenzoic acid has been successfully used in Suzuki reactions with sterically hindered arylboronic esters. researchgate.net

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.org

Buchwald-Hartwig Amination: This is a versatile method for forming carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Amine base |

| Buchwald-Hartwig | Amine | C(sp²)-N | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu) |

Halogen-Metal Exchange

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org For aryl iodides, this is typically achieved by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgimperial.ac.uk The rate of exchange follows the trend I > Br > Cl. wikipedia.org

Reacting this compound with an organolithium reagent would first lead to deprotonation of the acidic carboxylic acid proton. To achieve halogen-metal exchange, the carboxylic acid would need to be protected, for instance, as an ester. The resulting aryllithium species is a potent nucleophile and can be trapped with a variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones, alkyl halides) to introduce new functional groups at the C3 position. The presence of the methoxy groups may influence the rate and stability of the organolithium intermediate. wikipedia.org In some cases, halogen-metal exchange can be faster than deprotonation, but caution must be exercised as regioselectivity is not always guaranteed. ias.ac.in

Regioselective Demethylation or Further Alkylation of Methoxy Groups

The methoxy groups of this compound are key sites for chemical modification, allowing for the synthesis of a variety of derivatives. Regioselective demethylation, the removal of a specific methyl group, or further alkylation can significantly alter the compound's properties.

While specific studies on the regioselective demethylation of this compound are not extensively detailed in the provided search results, general principles for similar structures can be inferred. For instance, a process for regioselective demethylation of the p-methoxy group in 3',4'-dimethoxy or 3',4',5'-trimethoxy benzoic acid esters has been developed using an excess of an aluminum halide in an organic solvent. google.com This method yields 4'-hydroxy, 3'-methoxy or 4'-hydroxy, 3',5'-dimethoxy benzoic acid esters. google.com Another approach for the regioselective demethylation of 3,4,5-trimethoxybenzoic acid to 4-hydroxy-3,5-dimethoxybenzoic acid involves using an excess of alkali hydroxide (B78521) in ethylene (B1197577) glycol. google.com These methodologies suggest that the methoxy group at the 4-position of this compound could potentially be selectively demethylated. The choice of reagent and reaction conditions is crucial for achieving high regioselectivity.

Further alkylation of the hydroxyl groups, following demethylation, would introduce new ether functionalities, expanding the range of accessible derivatives. The specific conditions for such alkylations would depend on the nature of the alkylating agent and the desired product.

Table 1: Potential Regioselective Demethylation and Alkylation Reactions

| Starting Material | Reagents and Conditions | Potential Product |

| This compound | Aluminum halide, organic solvent | 3-Iodo-4-hydroxy-5-methoxybenzoic acid |

| This compound | Alkali hydroxide, ethylene glycol | 3-Iodo-4-hydroxy-5-methoxybenzoic acid |

| 3-Iodo-4-hydroxy-5-methoxybenzoic acid | Alkyl halide, base | 3-Iodo-4-alkoxy-5-methoxybenzoic acid |

Conversion to Anilines via Curtius-type Rearrangements (Inferred from related iodinated benzoic acids)

The conversion of this compound to the corresponding aniline (B41778) derivative can be achieved through a Curtius-type rearrangement. nih.govnih.govwikipedia.org This versatile reaction transforms a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govwikipedia.org The process proceeds through an acyl azide (B81097) intermediate, which then rearranges to an isocyanate. nih.govnih.govwikipedia.org Subsequent hydrolysis of the isocyanate yields the primary amine. wikipedia.org

The Curtius rearrangement is known for its broad functional group tolerance and proceeds with complete retention of the stereochemistry of the migrating group. nih.govnih.gov The reaction can be carried out under mild conditions, and various reagents have been developed for the one-pot conversion of carboxylic acids to their corresponding amines. nih.gov One of the most common methods involves the use of diphenylphosphoryl azide (DPPA). nih.gov

In the context of this compound, the reaction would proceed as follows:

Acyl Azide Formation: The carboxylic acid is first converted to an acyl azide.

Rearrangement: The acyl azide undergoes thermal or photochemical rearrangement to form an isocyanate, with the loss of nitrogen gas. wikipedia.org Recent studies suggest this is a concerted process. wikipedia.org

Amine Formation: The resulting isocyanate is then treated with water to yield the corresponding aniline, 3-iodo-4,5-dimethoxyaniline, via an unstable carbamic acid intermediate that decarboxylates. organic-chemistry.org

The isocyanate intermediate can also be trapped with other nucleophiles, such as alcohols or amines, to produce carbamates or urea (B33335) derivatives, respectively, highlighting the versatility of this transformation. nih.govwikipedia.org

Table 2: Key Steps in the Curtius Rearrangement of this compound

| Step | Reactant(s) | Intermediate/Product |

| 1. Acyl Azide Formation | This compound, Azide source (e.g., DPPA) | 3-Iodo-4,5-dimethoxybenzoyl azide |

| 2. Isocyanate Formation | 3-Iodo-4,5-dimethoxybenzoyl azide | 1-Iodo-2,3-dimethoxy-5-isocyanatobenzene |

| 3. Amine Formation | 1-Iodo-2,3-dimethoxy-5-isocyanatobenzene, Water | 3-Iodo-4,5-dimethoxyaniline |

Advanced Synthetic Applications and Utility As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique arrangement of functional groups on 3-iodo-4,5-dimethoxybenzoic acid makes it a valuable precursor for the synthesis of intricate organic molecules, including biologically active compounds and natural product analogs.

Role in Indole (B1671886) Derivative Synthesis

While direct use of the acid is less common, its corresponding aldehyde, 3-iodo-4,5-dimethoxybenzaldehyde (B1587035), is a key starting material in the synthesis of complex indole-containing molecules. rsc.org For instance, in the total synthesis of chloropeptin I and II, 3-iodo-4,5-dimethoxybenzaldehyde serves as a foundational fragment. rsc.org The synthetic route involves multiple steps where the aldehyde portion is elaborated to form part of a larger, intricate structure. rsc.org Given that the carboxylic acid can be readily converted to the aldehyde via standard reduction protocols, this compound represents a stable and accessible precursor for such synthetic endeavors. The synthesis of indole derivatives is of significant interest due to their prevalence in pharmacologically active compounds. dergipark.org.tr

Potential as an Intermediate in the Synthesis of Caramboxin Analogs

By analogy to structurally similar compounds, this compound holds potential as an intermediate in the synthesis of analogs of caramboxin, a neurotoxin. Studies have explored the use of 3,5-dimethoxybenzoic acid as a starting material for caramboxin analogs. researchgate.net These syntheses often involve ortho-functionalization of the aromatic ring. researchgate.net The iodine atom in this compound could serve as a handle for introducing substituents at the ortho position to the carboxylic acid, a key structural feature in caramboxin. This strategic placement of iodine could facilitate the construction of the substituted phenylalanine core of caramboxin-like molecules.

Scaffold for the Development of Functionalized Materials

The rigid aromatic core and multiple functional groups of this compound make it a candidate for the development of functionalized materials. The carboxylic acid group can be used for anchoring the molecule to surfaces or for polymerization. The iodo-substituent offers a site for cross-coupling reactions, allowing for the extension of the aromatic system and the creation of conjugated polymers or discrete molecular structures with specific electronic or photophysical properties. While specific examples utilizing this compound in materials science are not extensively documented, the principles of using substituted benzoic acids as building blocks are well-established. For example, related iodinated benzoic acids have been investigated for their structural features which can influence crystal packing and intermolecular interactions. researchgate.net

Intermediate in the Preparation of Diverse Methoxy-Substituted Aromatic Compounds

This compound is a valuable intermediate for the synthesis of a variety of other methoxy-substituted aromatic compounds. The iodine atom can be replaced or transformed through various reactions, including Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the diversification of the substitution pattern on the benzene (B151609) ring. Furthermore, the carboxylic acid group can be converted to other functionalities such as esters, amides, or alcohols, further expanding the range of accessible derivatives. The presence of methoxy (B1213986) groups can influence the reactivity of the aromatic ring and the properties of the resulting compounds. clockss.org For instance, the synthesis of 4,5-dimethoxycatechol, a compound with implications in biological redox cycling, highlights the importance of the dimethoxy substitution pattern. nih.gov

Analytical Methodologies and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assessment of purity and for the isolation of 3-Iodo-4,5-dimethoxybenzoic acid. A reverse-phase HPLC method, similar to those developed for other benzoic acid derivatives, can be effectively employed. ekb.eg

A gradient reverse-phase liquid chromatographic (RP-HPLC) method is often developed and validated to determine the purity of the final product and to identify any process-related impurities. ekb.eg The development of such a method is critical, especially when the compound is a key raw material in the synthesis of active pharmaceutical ingredients, as impurities can affect the quality and pharmacological profile of the final drug substance. ekb.eg

The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters in developing a robust HPLC method. A C18 column is a common choice for the stationary phase in reverse-phase chromatography. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is varied over time, allows for the efficient separation of the main compound from its impurities. ekb.eg

Below is a representative table of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar aromatic acids. ekb.eg

Table 1: Representative HPLC Parameters for the Analysis of this compound | Parameter | Value | | :--- | :--- | | Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | | Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 with Orthophosphoric Acid | | Mobile Phase B | Acetonitrile:Methanol:Water (70:20:10 v/v/v) | | Gradient Program | Time (min) | %B | | | 0 | 5 | | | 5 | 5 | | | 35 | 50 | | | 45 | 90 | | | 55 | 90 | | | 60 | 5 | | | 65 | 5 | | Flow Rate | 1.0 mL/min | | Injection Volume | 15 µL | | Detector Wavelength | 205 nm | | Column Temperature | 30 °C |

Quantitative Elemental Analysis

The determination of the iodine content in this compound is a critical quality control parameter. Volhard's method, a classic and reliable titrimetric procedure, is well-suited for this purpose. byjus.com This method involves a back titration to determine the amount of halide present in a sample. canterbury.ac.nz

The procedure begins with the addition of a known excess of a standardized silver nitrate (B79036) solution to a sample of the organic compound. canterbury.ac.nz The silver ions react with the iodide to form a precipitate of silver iodide.

Ag⁺(aq) + I⁻(aq) → AgI(s)

To prevent the red-colored iron(III) thiocyanate (B1210189) complex from forming prematurely, a small amount of nitric acid is added to create an acidic environment. byjus.com After the precipitation of silver iodide, the excess, unreacted silver ions are titrated with a standardized solution of potassium thiocyanate. byjus.comcanterbury.ac.nz

Ag⁺(aq) (excess) + SCN⁻(aq) → AgSCN(s)

A ferric ammonium (B1175870) sulfate (B86663) solution is used as an indicator. canterbury.ac.nz Once all the excess silver ions have reacted, the first excess of thiocyanate ions reacts with the ferric ions to form a distinct red-colored complex, [Fe(SCN)]²⁺, signaling the endpoint of the titration. byjus.comyoutube.com

Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq)

The amount of iodine in the original sample can then be calculated by subtracting the moles of silver nitrate that reacted with the potassium thiocyanate from the total moles of silver nitrate initially added. byjus.com In some variations of the method for organic compounds, an initial alkaline fusion step may be necessary to convert the organically bound iodine into iodide. nih.gov

In-situ Spectroscopic Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. d-nb.infoxjtu.edu.cnmt.com In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for this purpose. rptu.denih.govchemrxiv.org

In-situ Fourier Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy allows for the continuous monitoring of the concentrations of reactants, products, and intermediates throughout a chemical reaction. mt.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected in real-time without the need for sampling. xjtu.edu.cn This technique is particularly useful for tracking changes in functional groups. For instance, in a reaction involving this compound, one could monitor the disappearance of a reactant's characteristic vibrational bands and the appearance of the product's bands. This provides a detailed kinetic profile of the reaction, helping to optimize reaction conditions and identify potential by-products. nih.gov The real-time nature of in-situ FTIR can lead to a better understanding of reaction pathways and catalyst behavior. nih.gov

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

In-situ NMR spectroscopy offers a quantitative method for monitoring reactions, providing detailed structural information about the species present in the reaction mixture over time. d-nb.inforptu.de This technique is non-invasive and can provide a wealth of information on reaction kinetics and mechanisms. chemrxiv.org For reactions involving this compound, a series of ¹H or ¹³C NMR spectra can be acquired at regular intervals to track the conversion of reactants to products. chemrxiv.org Challenges such as maintaining sample homogeneity for accurate spectral acquisition can be addressed with specialized equipment and techniques. d-nb.infochemrxiv.org The data obtained from in-situ NMR can be used to construct concentration-time profiles for all observed species, leading to a comprehensive understanding of the reaction system. rptu.deresearchgate.netchemrxiv.org

The application of these in-situ techniques is crucial for the development of efficient and well-understood chemical processes involving this compound.

Future Research Perspectives and Emerging Areas in the Chemistry of 3 Iodo 4,5 Dimethoxybenzoic Acid

The compound 3-iodo-4,5-dimethoxybenzoic acid, a substituted aromatic carboxylic acid, stands as a versatile intermediate in organic synthesis. Its value lies in the strategic placement of its functional groups: a carboxylic acid moiety, two methoxy (B1213986) groups, and a reactive iodine atom. This unique arrangement opens avenues for diverse chemical modifications. Future research is poised to expand its utility, focusing on more efficient and environmentally benign synthetic methodologies, exploring novel reactivity, deepening mechanistic understanding through computational chemistry, and designing sophisticated derivatives for specific applications.

Q & A

Q. What are the established synthetic routes for 3-Iodo-4,5-dimethoxybenzoic acid, and how can their efficiency be optimized?

The compound can be synthesized via oxidation of 3-Iodo-4,5-dimethoxybenzaldehyde using potassium permanganate (KMnO₄) in aqueous conditions at 40°C for 1.5 hours, yielding 28% after recrystallization . Optimization strategies include:

- Temperature control : Maintaining temperatures below 40°C to minimize side reactions.

- Solvent selection : Ethanol-water mixtures improve recrystallization purity.

- Catalyst screening : Exploring alternative oxidizing agents (e.g., NaIO₄) to improve yield.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Key methods include:

- Melting point analysis : Reported mp 159–160°C . Deviations >2°C indicate impurities.

- NMR spectroscopy : Characteristic signals at δ 3.71 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), and aromatic protons at δ 7.38–7.42 .

- Elemental analysis : Compare experimental vs. theoretical C (35.08%) and H (2.95%) values .

Q. What safety precautions are critical when handling this compound?

General guidelines from structurally similar compounds (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid) include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-compliant goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Store in inert atmospheres at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a leaving group, enabling participation in Ullmann or Suzuki-Miyaura couplings for biaryl synthesis. For example:

Q. What analytical challenges arise when characterizing derivatives of this compound, and how can they be resolved?

Challenges include:

- Signal overlap in NMR : Aromatic protons in dimethoxy-substituted analogs often show unresolved splitting. Use high-field NMR (≥400 MHz) or deuterated DMSO for better resolution .

- Thermal instability : Decomposition during GC-MS analysis. Employ softer ionization methods (e.g., ESI-MS) .

- Iodine loss in reactions : Monitor via ICP-MS or iodometric titration to quantify residual iodine .

Q. How do electronic effects of the iodine and methoxy groups impact the acidity of the benzoic acid moiety?

- Methoxy groups : Electron-donating (+M effect) reduce acidity by stabilizing the deprotonated form.

- Iodo group : Electron-withdrawing (-I effect) increases acidity. Experimental validation : Perform pH-dependent UV-Vis or potentiometric titrations to measure pKa shifts compared to non-iodinated analogs (e.g., syringic acid, pKa ~4.2) .

Q. What strategies can mitigate decomposition during functionalization of this compound?

- Avoid strong acids/bases : Use buffered conditions (pH 6–8) to preserve the iodine substituent .

- Protect the carboxylic acid : Convert to methyl esters or tert-butyl esters to reduce reactivity during coupling reactions .

- Low-temperature reactions : Perform transformations at ≤0°C to minimize radical side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.